Lipophilicity (LogP) as a Differentiator: 7-Position Substitution Yields Lower LogP Compared to 1- and 8-Regioisomers
The lipophilicity of 7-(bromomethyl)isoquinoline hydrobromide, as measured by LogP, is lower than that of its 1- and 8-substituted regioisomers. This difference in partition coefficient can significantly influence solubility, membrane permeability, and ultimately, the pharmacokinetic profile of final drug candidates derived from these intermediates . Specifically, the 7-isomer hydrobromide salt exhibits a LogP of 2.52, compared to 3.13 for the 1-isomer free base and 4.09 for the 8-isomer hydrobromide salt .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (7-(bromomethyl)isoquinoline hydrobromide) |
| Comparator Or Baseline | LogP = 3.13 (1-(bromomethyl)isoquinoline free base); LogP = 4.09 (8-(bromomethyl)isoquinoline hydrobromide) |
| Quantified Difference | 7-isomer LogP is 0.61 units lower than 1-isomer and 1.57 units lower than 8-isomer |
| Conditions | Predicted/calculated LogP values from chemical databases |
Why This Matters
Lower LogP indicates higher hydrophilicity, which can improve aqueous solubility and potentially lead to more favorable ADME properties for derived drug candidates.
